molecular formula C10H19ClN4O3S B12781209 1H-Imidazole-2-sulfonamide, 1-methyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride CAS No. 137048-55-6

1H-Imidazole-2-sulfonamide, 1-methyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride

Cat. No.: B12781209
CAS No.: 137048-55-6
M. Wt: 310.80 g/mol
InChI Key: DIWOLEMFKAAVMN-UHFFFAOYSA-N
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Description

1H-Imidazole-2-sulfonamide, 1-methyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride is a chemical compound with a complex structure that includes an imidazole ring, a sulfonamide group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-sulfonamide, 1-methyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the sulfonamide group, and finally the attachment of the morpholine moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-2-sulfonamide, 1-methyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1H-Imidazole-2-sulfonamide, 1-methyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-sulfonamide, 1-methyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these actions are often complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Imidazole-2-sulfonamide, 1-methyl-N-(2-(4-morpholinyl)ethyl)-, monohydrochloride include other imidazole derivatives, sulfonamides, and morpholine-containing compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

137048-55-6

Molecular Formula

C10H19ClN4O3S

Molecular Weight

310.80 g/mol

IUPAC Name

1-methyl-N-(2-morpholin-4-ylethyl)imidazole-2-sulfonamide;hydrochloride

InChI

InChI=1S/C10H18N4O3S.ClH/c1-13-4-2-11-10(13)18(15,16)12-3-5-14-6-8-17-9-7-14;/h2,4,12H,3,5-9H2,1H3;1H

InChI Key

DIWOLEMFKAAVMN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1S(=O)(=O)NCCN2CCOCC2.Cl

Origin of Product

United States

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